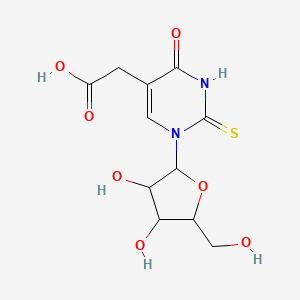
5-Carboxymethyl-2-thiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxymethyl-2-thiouridine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of uridine, where the hydrogen atom at the 2-position of the uracil ring is replaced by a sulfur atom, and a carboxymethyl group is attached to the 5-position. It is known for its broad antitumor activity and its role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethyl-2-thiouridine typically involves the modification of uridine through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such nucleoside analogs generally involves large-scale chemical processes that ensure high purity and yield. These processes are optimized for cost-effectiveness and scalability, often involving automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions
5-Carboxymethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxymethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield de-carboxymethylated derivatives .
科学研究应用
5-Carboxymethyl-2-thiouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe to study nucleic acid interactions.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression and regulation.
Medicine: It has shown potential as an antitumor agent, targeting specific types of cancer cells by inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of 5-Carboxymethyl-2-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. As a purine nucleoside analog, it inhibits DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This leads to the disruption of DNA replication and ultimately induces apoptosis in cancer cells. The compound also targets specific enzymes involved in nucleic acid metabolism, further enhancing its antitumor activity .
相似化合物的比较
5-Carboxymethyl-2-thiouridine is unique compared to other nucleoside analogs due to its specific modifications. Similar compounds include:
2-Thiouridine: Lacks the carboxymethyl group but shares the sulfur modification at the 2-position.
5-Methylaminomethyl-2-thiouridine: Contains a methylaminomethyl group at the 5-position instead of a carboxymethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Similar to this compound but with an additional aminomethyl group.
These compounds share some biological activities but differ in their specific interactions and applications, highlighting the unique properties of this compound.
属性
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)

![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)
